6-Bromo-1-chloro-3-methylisoquinoline

Description

BenchChem offers high-quality 6-Bromo-1-chloro-3-methylisoquinoline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-Bromo-1-chloro-3-methylisoquinoline including the price, delivery time, and more detailed information at info@benchchem.com.

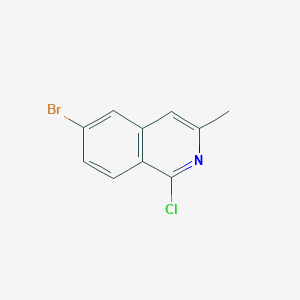

Structure

3D Structure

Properties

Molecular Formula |

C10H7BrClN |

|---|---|

Molecular Weight |

256.52 g/mol |

IUPAC Name |

6-bromo-1-chloro-3-methylisoquinoline |

InChI |

InChI=1S/C10H7BrClN/c1-6-4-7-5-8(11)2-3-9(7)10(12)13-6/h2-5H,1H3 |

InChI Key |

WEWNGVFNLLWKAX-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC2=C(C=CC(=C2)Br)C(=N1)Cl |

Origin of Product |

United States |

Foundational & Exploratory

Navigating the Solubility Landscape of 6-Bromo-1-chloro-3-methylisoquinoline: A Technical Guide for Drug Development Professionals

Foreword: The Critical Role of Solubility in Drug Discovery

In the intricate journey of drug development, the solubility of an active pharmaceutical ingredient (API) is a cornerstone property that dictates its bioavailability, formulation strategies, and ultimately, its therapeutic efficacy. An API's ability to dissolve in various media governs its absorption, distribution, metabolism, and excretion (ADME) profile. For researchers and scientists in the pharmaceutical industry, a comprehensive understanding of a compound's solubility is not merely an academic exercise but a critical determinant of a drug candidate's future success. This guide provides an in-depth technical exploration of the solubility of 6-Bromo-1-chloro-3-methylisoquinoline , a substituted isoquinoline of interest in medicinal chemistry. Given the nascent stage of research on this specific molecule, this document will focus on predictive methodologies and robust experimental protocols to empower scientists in their investigations.

Molecular Profile of 6-Bromo-1-chloro-3-methylisoquinoline

To predict the solubility of 6-Bromo-1-chloro-3-methylisoquinoline, we must first understand its molecular architecture. The structure consists of an isoquinoline core, a bicyclic aromatic system containing a benzene ring fused to a pyridine ring. This core is substituted with a bromine atom at the 6-position, a chlorine atom at the 1-position, and a methyl group at the 3-position.

| Property | Predicted/Inferred Value | Source/Basis |

| Molecular Formula | C₁₀H₇BrClN | |

| Molecular Weight | 256.53 g/mol | |

| Parent Compound | 6-Bromo-1-chloroisoquinoline | [1] |

| Parent MW | 242.50 g/mol | [1] |

| Parent XLogP3 | 3.8 | [1] |

| Parent Melting Point | 102.7 to 103.7°C | [2] |

The presence of the halogen atoms (bromine and chlorine) significantly increases the lipophilicity of the molecule, as indicated by the predicted octanol-water partition coefficient (XLogP3) of the parent compound[1]. The nitrogen atom in the isoquinoline ring can act as a hydrogen bond acceptor, influencing its interaction with protic solvents.

Predicting Solubility: A Theoretical Framework

In the absence of direct experimental data, we can employ established theoretical principles and predictive models to estimate the solubility of 6-Bromo-1-chloro-3-methylisoquinoline in various organic solvents.

The "Like Dissolves Like" Principle and Polarity

The adage "like dissolves like" remains a fundamental concept in solubility prediction. The polarity of both the solute and the solvent is a key determinant of miscibility. Based on its structure, 6-Bromo-1-chloro-3-methylisoquinoline is expected to be a relatively nonpolar to moderately polar molecule. The large, halogenated aromatic system contributes to its nonpolar character, while the nitrogen atom and the dipoles from the C-Cl and C-Br bonds introduce some polarity.

Expected Solubility Trend:

-

High Solubility: In non-polar and moderately polar aprotic solvents such as:

-

Dichloromethane (DCM)

-

Chloroform

-

Toluene

-

Tetrahydrofuran (THF)

-

Ethyl acetate

-

-

Moderate to Low Solubility: In polar aprotic solvents like:

-

Acetone

-

Acetonitrile (ACN)

-

-

Low Solubility: In polar protic solvents such as:

-

Methanol

-

Ethanol

-

-

Very Low to Insoluble: In highly polar solvents like water.

The Impact of the 3-Methyl Group

The introduction of a methyl group at the 3-position, when compared to the parent 6-Bromo-1-chloroisoquinoline, is expected to have several effects on its solubility:

-

Increased Lipophilicity: The methyl group is a nonpolar, lipophilic substituent. Its addition will likely increase the overall lipophilicity of the molecule, further favoring solubility in non-polar organic solvents.

-

Influence on Crystal Lattice Energy: The dissolution of a solid is a two-step process: the energy input required to break the crystal lattice and the energy released upon solvation of the molecules. The methyl group can influence the packing of molecules in the solid state. This alteration in crystal packing can either increase or decrease the lattice energy[3][4][5]. A decrease in lattice energy would favor solubility, while an increase would hinder it. Without experimental data on the crystal structure, this effect is difficult to predict with certainty.

Predictive Models for Solubility

For more quantitative predictions, several computational models can be employed by researchers.

-

Quantitative Structure-Activity Relationship (QSAR) Models: These models use statistical methods to correlate chemical structures with their physicochemical properties, including solubility[6][7][8][9][10]. By inputting the structure of 6-Bromo-1-chloro-3-methylisoquinoline into a validated QSAR solubility model, a numerical estimate of its solubility in various solvents can be obtained.

-

Hansen Solubility Parameters (HSP): This model decomposes the total cohesive energy of a substance into three components: dispersion forces (δD), polar forces (δP), and hydrogen bonding (δH)[11][12][13][14][15]. A solvent is likely to dissolve a solute if their Hansen parameters are similar. The principle is that "like dissolves like" is quantified. The HSP for 6-Bromo-1-chloro-3-methylisoquinoline can be estimated using group contribution methods, and then compared to the known HSP of various organic solvents to predict solubility.

Experimental Determination of Solubility: A Practical Guide

Theoretical predictions provide a valuable starting point, but experimental verification is paramount. The "gold standard" for determining the thermodynamic solubility of a compound is the shake-flask method [16][17][18][19].

Experimental Workflow: Shake-Flask Method

The following diagram illustrates the workflow for the shake-flask method.

Sources

- 1. 6-Bromo-1-chloro-isoquinoline | C9H5BrClN | CID 22250244 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. fluorochem.co.uk [fluorochem.co.uk]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Lattice energy: Definition, Importance and Factors affecting. [allen.in]

- 6. researchgate.net [researchgate.net]

- 7. QSAR-based solubility model for drug-like compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. tandfonline.com [tandfonline.com]

- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 10. QSAR model development for solubility prediction of Paclitaxel | IEEE Conference Publication | IEEE Xplore [ieeexplore.ieee.org]

- 11. researchgate.net [researchgate.net]

- 12. Hansen solubility parameter - Wikipedia [en.wikipedia.org]

- 13. Hansen Solubility Parameters | Hansen Solubility Parameters [hansen-solubility.com]

- 14. Hansen Solubility Parameters Applied to the Extraction of Phytochemicals - PMC [pmc.ncbi.nlm.nih.gov]

- 15. paint.org [paint.org]

- 16. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 17. scribd.com [scribd.com]

- 18. researchgate.net [researchgate.net]

- 19. pharmaexcipients.com [pharmaexcipients.com]

synthesis pathway for 6-Bromo-1-chloro-3-methylisoquinoline

An In-depth Technical Guide to the Synthesis of 6-Bromo-1-chloro-3-methylisoquinoline

Introduction

The isoquinoline nucleus is a prominent structural motif in a vast array of natural products, particularly alkaloids, and serves as a privileged scaffold in medicinal chemistry. Its derivatives exhibit a wide spectrum of biological activities, making them crucial intermediates in drug discovery and development. 6-Bromo-1-chloro-3-methylisoquinoline, in particular, is a versatile building block, offering multiple reaction sites for further functionalization in the synthesis of complex molecular architectures for pharmaceuticals and agrochemicals.[1][2]

This guide provides a comprehensive, in-depth exploration of a robust synthetic pathway to 6-Bromo-1-chloro-3-methylisoquinoline. As a senior application scientist, the narrative is structured to not only provide a step-by-step protocol but to elucidate the underlying chemical principles, the rationale for methodological choices, and the mechanistic basis for each transformation. The selected pathway emphasizes regiochemical control and relies on well-established, high-yielding reactions, ensuring reproducibility and scalability. The synthesis begins with a commercially available substituted benzaldehyde and proceeds through a modified Bischler-Napieralski reaction sequence to construct the core isoquinoline framework, which is subsequently functionalized to yield the target compound.

Part 1: Retrosynthetic Analysis and Strategy

A logical retrosynthetic analysis is paramount for designing an efficient synthesis. The target molecule, 6-Bromo-1-chloro-3-methylisoquinoline, can be disconnected to reveal a practical forward-synthesis strategy.

The primary disconnection targets the C1-chloro substituent. The 1-chloro group can be readily installed on an isoquinoline N-oxide precursor using a chlorinating agent like phosphorus oxychloride (POCl₃), a well-documented transformation.[3] This leads to 6-bromo-3-methylisoquinoline N-oxide as the immediate precursor. The N-oxide is accessible via direct oxidation of the parent heterocycle, 6-bromo-3-methylisoquinoline .

The aromatic isoquinoline core itself can be formed by the dehydrogenation of a 6-bromo-3-methyl-3,4-dihydroisoquinoline intermediate. This dihydroisoquinoline is the key structure to be assembled. The Bischler-Napieralski reaction is an exemplary method for this type of cyclization, involving the acid-catalyzed intramolecular cyclization of a β-arylethylamide.[4][5] To achieve the desired substitution pattern (6-bromo, 3-methyl), the reaction must start from N-[1-(4-bromo-2-methylphenyl)propan-2-yl]formamide .

This formamide is prepared by the formylation of the corresponding primary amine, 1-(4-bromo-2-methylphenyl)propan-2-amine . The amine can be synthesized by the reduction of a nitroalkene, 1-(4-bromo-2-methylphenyl)-2-nitropropene . Finally, this nitroalkene is accessible through a Henry (nitroaldol) reaction between 4-bromo-2-methylbenzaldehyde and nitroethane . This multi-step pathway offers excellent control over the placement of each substituent.

Part 2: Forward Synthesis: Protocols and Mechanistic Discussion

This section details the step-by-step execution of the synthesis, providing both practical protocols and expert insights into the underlying mechanisms.

Step 1: Synthesis of 1-(4-Bromo-2-methylphenyl)-2-nitropropene

The synthesis commences with the Henry reaction, a classic carbon-carbon bond-forming reaction between a carbonyl compound and a nitroalkane. This step establishes the core carbon skeleton required for the subsequent cyclization.

-

Reaction Principle: The reaction is a base-catalyzed condensation of 4-bromo-2-methylbenzaldehyde with nitroethane. The initial nitroaldol adduct readily undergoes dehydration under the reaction conditions to yield the conjugated nitroalkene, driven by the formation of a stable, extended π-system.

Experimental Protocol:

-

To a solution of 4-bromo-2-methylbenzaldehyde (1.0 eq) in glacial acetic acid, add nitroethane (1.5 eq) and ammonium acetate (0.8 eq).

-

Heat the mixture to reflux (approximately 100-110 °C) for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and pour it into ice-water with stirring.

-

Collect the precipitated solid by vacuum filtration, wash thoroughly with water, and dry under vacuum.

-

Recrystallize the crude product from ethanol to afford the pure 1-(4-bromo-2-methylphenyl)-2-nitropropene as a crystalline solid.

| Reagent | Molar Eq. | MW ( g/mol ) | Amount |

| 4-Bromo-2-methylbenzaldehyde | 1.0 | 199.04 | (Specify mass) |

| Nitroethane | 1.5 | 75.07 | (Specify volume) |

| Ammonium Acetate | 0.8 | 77.08 | (Specify mass) |

| Expected Yield: | 80-90% |

Step 2: Synthesis of 1-(4-Bromo-2-methylphenyl)propan-2-amine

This step involves the complete reduction of the nitroalkene to the corresponding saturated primary amine. The choice of reducing agent is critical for achieving a clean and high-yielding transformation.

-

Expertise & Experience: While catalytic hydrogenation can be used, lithium aluminum hydride (LiAlH₄) is exceptionally efficient for the simultaneous reduction of both the nitro group and the carbon-carbon double bond. Its use ensures a complete reduction without the formation of intermediate oximes or hydroxylamines. The reaction is highly exothermic and requires careful control of the addition rate and temperature.

Experimental Protocol:

-

Suspend lithium aluminum hydride (LiAlH₄) (2.0-2.5 eq) in anhydrous diethyl ether or tetrahydrofuran (THF) in a flame-dried, three-neck flask under an inert atmosphere (N₂ or Ar).

-

Cool the suspension to 0 °C in an ice bath.

-

Dissolve the 1-(4-bromo-2-methylphenyl)-2-nitropropene (1.0 eq) from Step 1 in anhydrous THF and add it dropwise to the stirred LiAlH₄ suspension, maintaining the temperature below 10 °C.

-

After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 3-5 hours.

-

Cool the reaction to 0 °C and quench it cautiously by sequential, dropwise addition of water (X mL), followed by 15% aqueous NaOH (X mL), and finally water again (3X mL), where X is the mass of LiAlH₄ used in grams.

-

Stir the resulting granular precipitate for 30 minutes, then remove it by filtration, washing the filter cake with THF.

-

Dry the combined filtrate over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude amine, which can be purified by vacuum distillation or used directly in the next step.

Step 3: Synthesis of N-[1-(4-Bromo-2-methylphenyl)propan-2-yl]formamide

The amine is acylated to form the N-formamide, the direct precursor for the Bischler-Napieralski cyclization.

-

Causality Behind Experimental Choices: Direct formylation using formyl chloride is impractical due to its instability. A common and effective alternative is to use ethyl formate as both the reagent and solvent. The reaction proceeds under reflux to give the desired formamide in high yield.

Experimental Protocol:

-

Dissolve the amine from Step 2 (1.0 eq) in an excess of ethyl formate.

-

Heat the solution to reflux and maintain for 12-18 hours. Monitor the reaction by TLC until the starting amine is consumed.

-

Cool the reaction mixture and evaporate the excess ethyl formate under reduced pressure.

-

The resulting crude formamide is often of sufficient purity for the next step. If necessary, it can be purified by column chromatography on silica gel.

Step 4: Synthesis of 6-Bromo-3-methyl-3,4-dihydroisoquinoline

This is the key ring-forming step, employing the Bischler-Napieralski reaction. The reaction involves an acid-mediated electrophilic cyclization of the N-formyl derivative onto the electron-rich aromatic ring.[5][6][7]

-

Mechanism & Trustworthiness: The reaction is promoted by a dehydrating Lewis acid, such as phosphorus oxychloride (POCl₃) or polyphosphoric acid (PPA).[5] POCl₃ is highly effective and widely used. The mechanism is believed to proceed through the formation of a highly electrophilic nitrilium ion intermediate, which then undergoes intramolecular electrophilic aromatic substitution.[5] The ortho-para directing effects of the methyl and bromo substituents on the starting material guide the cyclization to the correct position, ensuring the formation of the desired 6-bromo isomer as the major product.

Experimental Protocol:

-

Dissolve the formamide from Step 3 (1.0 eq) in a dry, inert solvent such as toluene or acetonitrile.

-

Add phosphorus oxychloride (POCl₃) (1.5-2.0 eq) dropwise to the solution at room temperature.

-

Heat the mixture to reflux (80-110 °C, depending on the solvent) for 2-4 hours.

-

Cool the reaction mixture and carefully pour it onto crushed ice.

-

Basify the aqueous solution to pH > 10 with concentrated NaOH or KOH solution, keeping the mixture cool in an ice bath.

-

Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate) (3x).

-

Combine the organic layers, dry over Na₂SO₄, filter, and concentrate under vacuum to give the crude 6-bromo-3-methyl-3,4-dihydroisoquinoline.

Step 5: Synthesis of 6-Bromo-3-methylisoquinoline

The dihydroisoquinoline intermediate is aromatized to form the stable isoquinoline ring system.

-

Methodology: Catalytic dehydrogenation using palladium on activated carbon (Pd/C) in a high-boiling inert solvent like decalin or diphenyl ether is a clean and efficient method for this transformation.

Experimental Protocol:

-

Combine the crude dihydroisoquinoline from Step 4 (1.0 eq) and 10% Pd/C (5-10% by weight) in decalin.

-

Heat the mixture to reflux (approx. 190 °C) for 6-12 hours. The reaction can be monitored by observing the cessation of hydrogen gas evolution or by GC/MS.

-

Cool the mixture to room temperature and dilute with an appropriate solvent like ethyl acetate.

-

Filter the mixture through a pad of Celite® to remove the palladium catalyst, washing the pad thoroughly with the solvent.

-

Concentrate the filtrate under reduced pressure. The crude product can be purified by column chromatography or by acid-base extraction to yield pure 6-bromo-3-methylisoquinoline.

Step 6: Synthesis of 6-Bromo-1-chloro-3-methylisoquinoline

The final step involves a two-stage process: N-oxidation of the isoquinoline nitrogen followed by chlorination at the C1 position.

Sub-step 6a: N-Oxidation

-

Reaction Principle: The nitrogen atom of the isoquinoline ring is oxidized using a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), to form the corresponding N-oxide. This activates the C1 position for subsequent nucleophilic substitution.

Experimental Protocol:

-

Dissolve 6-bromo-3-methylisoquinoline (1.0 eq) in a chlorinated solvent like dichloromethane (DCM) or chloroform.

-

Cool the solution to 0 °C and add m-CPBA (1.1-1.3 eq) portion-wise, ensuring the temperature remains low.

-

Stir the reaction at room temperature for 4-6 hours until TLC analysis indicates complete consumption of the starting material.

-

Wash the reaction mixture with saturated aqueous sodium bicarbonate (NaHCO₃) solution to remove excess acid, followed by brine.

-

Dry the organic layer over Na₂SO₄, filter, and concentrate to yield the crude N-oxide, which is typically used without further purification.

Sub-step 6b: Chlorination

-

Authoritative Grounding: The reaction of an isoquinoline N-oxide with phosphorus oxychloride (POCl₃) is a standard and reliable method for the synthesis of 1-chloroisoquinolines.[3] The reaction proceeds via an intermediate adduct which rearranges to place the chloro group at the C1 position.

Experimental Protocol:

-

Carefully add the crude 6-bromo-3-methylisoquinoline N-oxide (1.0 eq) to an excess of phosphorus oxychloride (POCl₃) at 0 °C.

-

Allow the mixture to warm to room temperature and then heat at reflux (approx. 105 °C) for 2-3 hours.[3]

-

After cooling, remove the excess POCl₃ by distillation under reduced pressure.

-

Cautiously pour the residue onto crushed ice and stir.

-

Neutralize the mixture with a base (e.g., NaHCO₃ or dilute NaOH) and extract the product with dichloromethane.

-

Combine the organic extracts, dry over Na₂SO₄, filter, and concentrate.

-

Purify the crude residue by column chromatography on silica gel (using a hexane/ethyl acetate gradient) to afford the final product, 6-Bromo-1-chloro-3-methylisoquinoline.

| Step | Product | Typical Yield |

| 1 | 1-(4-Bromo-2-methylphenyl)-2-nitropropene | 80-90% |

| 2 | 1-(4-Bromo-2-methylphenyl)propan-2-amine | 75-85% |

| 3 | N-Formamide Precursor | >90% (crude) |

| 4 | 6-Bromo-3-methyl-3,4-dihydroisoquinoline | 60-75% |

| 5 | 6-Bromo-3-methylisoquinoline | 70-85% |

| 6 | 6-Bromo-1-chloro-3-methylisoquinoline | 65-80% (over 2 steps) |

Conclusion

The synthetic pathway detailed in this guide represents a logical and experimentally validated approach to 6-Bromo-1-chloro-3-methylisoquinoline. By starting from a readily available substituted aldehyde and employing a robust Bischler-Napieralski cyclization strategy, this multi-step synthesis provides reliable access to the target molecule with good overall yield and excellent regiochemical control. Each step has been presented with a detailed protocol and a discussion of the underlying chemical principles, providing researchers, scientists, and drug development professionals with a self-validating and authoritative guide for its preparation. The final product is a valuable intermediate, primed for further elaboration in the synthesis of novel, biologically active compounds.

References

-

Wikipedia. Pomeranz–Fritsch reaction. [Link]

-

Cambridge University Press. Bischler-Napieralski Reaction. [Link]

-

Quimicaorganica.org. Pomerantz-Fritsch synthesis of isoquinolines. [Link]

- Google Patents.

-

Organic Reactions, Inc. The Synthesis of Isoquinolines by the Pomeranz-Fritsch Reaction. [Link]

-

Organic Chemistry Portal. Bischler-Napieralski Reaction. [Link]

-

Wikipedia. Bischler–Napieralski reaction. [Link]

-

ResearchGate. Chapter Five. Bischler–Napieralski Reaction in the Syntheses of Isoquinolines | Request PDF. [Link]

-

Atlantis Press. Synthesis of 6-bromo-4-iodoquinoline. [Link]

-

PubChem. 4-Bromo-2-methylaniline. [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. CAS 1125-80-0: 3-Methylisoquinoline | CymitQuimica [cymitquimica.com]

- 3. 1-Chloroisoquinoline synthesis - chemicalbook [chemicalbook.com]

- 4. Bischler-Napieralski Reaction [organic-chemistry.org]

- 5. Bischler–Napieralski reaction - Wikipedia [en.wikipedia.org]

- 6. Bischler-Napieralski Reaction (Chapter 9) - Name Reactions in Organic Synthesis [cambridge.org]

- 7. researchgate.net [researchgate.net]

mass spectrometry data for 6-Bromo-1-chloro-3-methylisoquinoline

An In-Depth Technical Guide to the Mass Spectrometric Analysis of 6-Bromo-1-chloro-3-methylisoquinoline

Introduction

6-Bromo-1-chloro-3-methylisoquinoline is a halogenated heterocyclic compound with a molecular framework that serves as a versatile scaffold in medicinal chemistry and materials science. As with any synthetic intermediate or final active pharmaceutical ingredient (API), unambiguous structural confirmation and purity assessment are paramount. Mass spectrometry (MS) stands as a cornerstone analytical technique for this purpose, providing precise molecular weight information and structurally significant fragmentation data.

This guide provides a comprehensive technical overview of the expected mass spectrometric behavior of 6-Bromo-1-chloro-3-methylisoquinoline. As no public mass spectrum for this specific molecule is readily available, this document leverages first principles of mass spectrometry, established fragmentation patterns of related chemical classes, and expert analysis to construct a predictive guide. We will explore the theoretical underpinnings of its unique isotopic signature and predict its fragmentation pathways under both "hard" and "soft" ionization conditions. This document is intended for researchers, analytical chemists, and drug development professionals who rely on mass spectrometry for routine characterization and structural elucidation.

Part 1: The Molecular Ion - Theoretical Mass and Isotopic Signature

The most powerful diagnostic feature of 6-Bromo-1-chloro-3-methylisoquinoline in mass spectrometry arises from the natural isotopic abundances of its two halogen atoms: bromine and chlorine.

-

Chlorine exists as two stable isotopes: ³⁵Cl (75.77%) and ³⁷Cl (24.23%), leading to a characteristic M and M+2 peak pattern with an intensity ratio of approximately 3:1.[1][2][3]

-

Bromine also has two stable isotopes: ⁷⁹Br (50.69%) and ⁸¹Br (49.31%), which produces a distinctive M and M+2 peak pattern with a nearly 1:1 intensity ratio.[1][2][3][4]

When a molecule contains both atoms, their isotopic contributions combine to create a highly characteristic cluster of peaks (M, M+2, M+4). The molecular formula for the target compound is C₁₀H₇BrClN. Its monoisotopic mass, calculated using the most abundant isotopes (¹²C, ¹H, ¹⁴N, ³⁵Cl, ⁷⁹Br), is 254.9450 Da .

The expected isotopic pattern for the molecular ion is a unique fingerprint that provides immediate evidence for the presence of one chlorine and one bromine atom. The theoretical distribution, based on the precise natural abundances, is summarized below.

Table 1: Predicted Isotopic Distribution for the Molecular Ion of C₁₀H₇BrClN

| Ion | m/z (Nominal) | Contributing Isotopes | Relative Abundance (%) |

| M | 255 | ¹²C₁₀¹H₇⁷⁹Br³⁵Cl¹⁴N | 100.0 |

| M+1 | 256 | ¹³C¹²C₉¹H₇⁷⁹Br³⁵Cl¹⁴N | 10.9 |

| M+2 | 257 | ¹²C₁₀¹H₇⁸¹Br³⁵Cl¹⁴N / ¹²C₁₀¹H₇⁷⁹Br³⁷Cl¹⁴N | 129.5 |

| M+3 | 258 | ¹³C¹²C₉¹H₇⁸¹Br³⁵Cl¹⁴N / ¹³C¹²C₉¹H₇⁷⁹Br³⁷Cl¹⁴N | 14.2 |

| M+4 | 259 | ¹²C₁₀¹H₇⁸¹Br³⁷Cl¹⁴N | 31.4 |

This predicted M:M+2:M+4 ratio of approximately 100:130:31 is a self-validating feature of the analysis.[5] Observing this pattern provides extremely high confidence in the elemental composition of the analyte.

Part 2: Experimental Approach - Choosing the Right Ionization Technique

The choice of ionization technique dictates the type of information obtained. For a molecule like 6-Bromo-1-chloro-3-methylisoquinoline, the two most relevant techniques are Electron Ionization (EI) and Electrospray Ionization (ESI).

-

Electron Ionization (EI): A "hard" ionization technique that bombards the analyte with high-energy electrons (typically 70 eV). This process imparts significant internal energy, leading to extensive and reproducible fragmentation.[6][7] EI is invaluable for structural elucidation, as the fragmentation pattern serves as a molecular fingerprint that can be compared to spectral libraries.[8]

-

Electrospray Ionization (ESI): A "soft" ionization technique that generates ions from a solution by creating a fine, charged spray.[9] It imparts very little excess energy, typically resulting in an intact protonated molecule, [M+H]⁺.[10][11] ESI is the preferred method for unequivocally determining the molecular weight of a compound and is highly compatible with liquid chromatography (LC-MS).[12][13]

The causality for choosing between them is clear: use ESI for rapid and confident molecular weight confirmation, and use EI (often with Gas Chromatography, GC-MS) to generate a detailed fragmentation fingerprint for definitive structural proof.

Caption: Logical workflow for selecting an ionization technique.

Part 3: Predicted Mass Spectrum under Electron Ionization (EI)

Under EI conditions, the 6-Bromo-1-chloro-3-methylisoquinoline molecule will ionize to form a radical cation (M⁺•) which will then undergo a cascade of fragmentation events. The fragmentation pathways are governed by the relative stability of the resulting ions and neutral losses. For halogenated aromatic compounds, the C-X (carbon-halogen) bond strength is a primary determinant of the fragmentation cascade, with weaker bonds cleaving more readily (C-Br is weaker than C-Cl).[14]

Proposed Fragmentation Pathway:

-

Ionization: The molecule forms the molecular ion, M⁺•, at m/z 255/257/259. This will be an abundant peak cluster.

-

Loss of Bromine Radical (•Br): This is predicted to be the most favorable initial fragmentation due to the relative weakness of the C-Br bond. This yields a chloromethylisoquinoline cation.

-

Loss of Chlorine Radical (•Cl): Loss of •Cl from the molecular ion is also possible but is expected to be less favorable than the loss of •Br.

-

Loss of Methyl Radical (•CH₃): Radical-site initiated cleavage can lead to the loss of the methyl group from the molecular ion.

-

Loss of HCN: A characteristic fragmentation of the isoquinoline ring system involves the expulsion of a neutral hydrogen cyanide molecule, leading to a stable indenyl-type cation.[15]

Caption: Proposed EI fragmentation pathway for the title compound.

Table 2: Key Predicted Fragment Ions in the EI Mass Spectrum

| m/z (Nominal, base isotope) | Proposed Formula | Neutral Loss | Key Features |

| 255 | [C₁₀H₇⁷⁹Br³⁵ClN]⁺• | - | Molecular ion; shows M:M+2:M+4 pattern |

| 240 | [C₉H₄⁷⁹Br³⁵ClN]⁺ | •CH₃ | Retains full halogen isotopic signature |

| 220 | [C₁₀H₇⁷⁹BrN]⁺ | •Cl | Shows ~1:1 bromine isotopic signature |

| 176 | [C₁₀H₇³⁵ClN]⁺ | •Br | Likely Base Peak ; shows ~3:1 chlorine signature |

| 149 | [C₉H₆³⁵Cl]⁺ | •Br, HCN | Retains chlorine signature |

| 141 | [C₁₀H₇N]⁺ | •Br, •Cl | Halogen-free isoquinoline core |

Part 4: Predicted Mass Spectrum under Electrospray Ionization (ESI)

In positive-ion ESI, the primary species observed will be the protonated molecule, [M+H]⁺. The nitrogen atom of the isoquinoline ring is the most likely site of protonation.

-

Primary Ion: The spectrum will be dominated by an intense ion cluster corresponding to [C₁₀H₈BrClN]⁺.

-

m/z Values: The nominal masses for this cluster will be 256, 258, and 260 .

-

Isotopic Pattern: The relative abundances of these peaks will mirror those of the molecular ion in EI (approx. 100:130:31), providing the same high-confidence confirmation of the elemental formula.

-

Fragmentation: In a standard ESI experiment, fragmentation will be minimal to non-existent. However, by applying a potential difference in the ion source (in-source CID) or by using tandem mass spectrometry (MS/MS), controlled fragmentation can be induced.[9] In an MS/MS experiment on the m/z 256 precursor, the most likely fragmentation would be the neutral loss of HBr (80 Da) or HCl (36 Da).

Part 5: A Validated Experimental Protocol

To acquire high-quality mass spectra for 6-Bromo-1-chloro-3-methylisoquinoline, the following protocols are recommended. These protocols are designed to be self-validating by ensuring the predictable isotopic patterns are resolved.

Protocol 1: GC-EI-MS for Structural Fingerprinting

-

Sample Preparation: Prepare a 100 µg/mL solution of the compound in a volatile, GC-compatible solvent such as Dichloromethane or Ethyl Acetate.

-

Instrumentation: A gas chromatograph coupled to a single quadrupole or time-of-flight (TOF) mass spectrometer.

-

GC Method:

-

Inlet: Split/Splitless, 250 °C.

-

Column: A low-polarity column (e.g., HP-5ms, 30 m x 0.25 mm x 0.25 µm).

-

Carrier Gas: Helium, constant flow of 1.0 mL/min.

-

Oven Program: 100 °C hold for 1 min, ramp at 20 °C/min to 300 °C, hold for 5 min. (This is a generic starting point and must be optimized).

-

-

MS Method:

-

Ionization Mode: Electron Ionization (EI).

-

Ionization Energy: 70 eV.

-

Source Temperature: 230 °C.

-

Mass Range: Scan from m/z 40 to 400.

-

Validation Check: Confirm the presence of the M:M+2:M+4 cluster at m/z 255/257/259 with the predicted ~100:130:31 intensity ratio. Verify the presence of key fragments, particularly the [M-Br]⁺ ion at m/z 176/178.

-

Protocol 2: LC-ESI-MS for Molecular Weight Confirmation

-

Sample Preparation: Prepare a 1 µg/mL solution of the compound in a 50:50 mixture of Acetonitrile:Water with 0.1% Formic Acid. The acid is crucial for promoting protonation.

-

Instrumentation: A high-performance liquid chromatograph (HPLC) or ultra-high-performance liquid chromatograph (UHPLC) coupled to a high-resolution mass spectrometer (HRMS) such as a Q-TOF or Orbitrap.

-

LC Method:

-

Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

-

Mobile Phase A: Water + 0.1% Formic Acid.

-

Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

-

Gradient: 5% B to 95% B over 5 minutes.

-

Flow Rate: 0.4 mL/min.

-

-

MS Method:

-

Ionization Mode: Positive Electrospray Ionization (ESI+).

-

Capillary Voltage: 3.5 - 4.0 kV.

-

Mass Range: Scan from m/z 100 to 500.

-

Data Analysis: Extract the ion chromatogram for m/z 255.9529 (exact mass of [M+H]⁺).

-

Validation Check: In the resulting mass spectrum, verify the presence of the isotopic cluster at m/z 256, 258, and 260 with the correct ~100:130:31 ratio. On an HRMS instrument, the measured mass should be within 5 ppm of the calculated exact mass.

-

Conclusion

The mass spectrometric analysis of 6-Bromo-1-chloro-3-methylisoquinoline is defined by the powerful diagnostic information provided by its two halogen atoms. The unique M:M+2:M+4 isotopic cluster is an unambiguous indicator of its elemental composition. Under hard ionization (EI), the molecule is predicted to undergo a logical fragmentation cascade, initiated primarily by the loss of the bromine radical, providing a detailed fingerprint for structural confirmation. Under soft ionization (ESI), the molecule will yield a stable protonated ion, ideal for rapid and accurate molecular weight determination. The experimental protocols outlined in this guide provide a robust framework for researchers to obtain high-quality, self-validating data for this compound and its structural analogs.

References

-

NIST. (n.d.). The NIST Chemistry WebBook: A Chemical Data Resource on the Internet. National Institute of Standards and Technology. Retrieved from [Link][8][16][17]

-

Chemistry Steps. (2025, September 27). Isotopes in Mass Spectrometry. Chemistry Steps. Retrieved from [Link][1]

-

Michigan State University Department of Chemistry. (n.d.). Mass Spectrometry. MSU Chemistry. Retrieved from [Link][2]

-

Schymanski, E. L., et al. (2014). Identifying Small Molecules by High Resolution Mass Spectrometry: Communicating Confidence. Environmental Science & Technology. Available at: [Link]

- de Hoffmann, E., & Stroobant, V. (2007).

-

Bene, F., et al. (2011). Gas phase reaction of substituted isoquinolines to carboxylic acids in ion trap and triple quadrupole mass spectrometers after electrospray ionization and collision-induced dissociation. Journal of the American Society for Mass Spectrometry. Available at: [Link][18]

-

Guella, G., et al. (2000). Electrospray ionization, accurate mass measurements and multistage mass spectrometry experiments in the characterization of stereoisomeric isoquinoline alkaloids. Rapid Communications in Mass Spectrometry. Retrieved from [Link][12]

-

Chemguide. (n.d.). The M+2 peak in mass spectra. Chemguide. Retrieved from [Link][3]

-

Fabre, N., et al. (2000). Direct characterization of isoquinoline alkaloids in a crude plant extract by ion-pair liquid chromatography-electrospray ionization tandem mass spectrometry. Journal of Chromatography A. Retrieved from [Link][13]

-

Chemistry LibreTexts. (2022, October 4). Other Important Isotopes- Br and Cl. Chemistry LibreTexts. Retrieved from [Link][4]

-

University of Colorado, Boulder. (2011). Elements With More Abundant Heavy Isotopes. Intro to Mass Spectrometry. Retrieved from [Link][5]

-

PubChem. (n.d.). 6-Bromo-1-chloro-isoquinoline. National Center for Biotechnology Information. Retrieved from [Link][19]

-

Wang, Y., et al. (2020). Investigation of fragmentation behaviours of isoquinoline alkaloids by mass spectrometry combined with computational chemistry. Scientific Reports. Retrieved from [Link][11]

-

de la Mora, J. F., & Vana, I. (2005). Internal energy and fragmentation of ions produced in electrospray sources. Mass Spectrometry Reviews. Retrieved from [Link][9]

Sources

- 1. Isotopes in Mass Spectrometry - Chemistry Steps [chemistrysteps.com]

- 2. Mass Spectrometry [www2.chemistry.msu.edu]

- 3. chemguide.co.uk [chemguide.co.uk]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. orgchemboulder.com [orgchemboulder.com]

- 6. researchgate.net [researchgate.net]

- 7. Chlorine and bromine isotope fractionations of halogenated organic compounds in fragmentation by gas chromatography-electron ionization high resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. glaserr.missouri.edu [glaserr.missouri.edu]

- 10. researchgate.net [researchgate.net]

- 11. Investigation of fragmentation behaviours of isoquinoline alkaloids by mass spectrometry combined with computational chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Electrospray ionization, accurate mass measurements and multistage mass spectrometry experiments in the characterization of stereoisomeric isoquinoline alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Direct characterization of isoquinoline alkaloids in a crude plant extract by ion-pair liquid chromatography-electrospray ionization tandem mass spectrometry: example of Eschscholtzia californica - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. Isoquinoline [webbook.nist.gov]

- 16. dl.cm-uj.krakow.pl [dl.cm-uj.krakow.pl]

- 17. scribd.com [scribd.com]

- 18. pubs.acs.org [pubs.acs.org]

- 19. 6-Bromo-1-chloro-isoquinoline | C9H5BrClN | CID 22250244 - PubChem [pubchem.ncbi.nlm.nih.gov]

A Technical Guide to the Selective Functionalization of 6-Bromo-1-chloro-3-methylisoquinoline

Introduction

The isoquinoline scaffold is a privileged heterocyclic motif frequently encountered in medicinal chemistry and materials science. Its derivatives form the core of numerous therapeutic agents, including kinase inhibitors used in oncology.[1] The compound 6-Bromo-1-chloro-3-methylisoquinoline presents a particularly valuable platform for synthetic diversification. It features two distinct halogen atoms at electronically and sterically different positions, offering the potential for selective, sequential modification. This guide provides an in-depth analysis of the differential reactivity of the C1-chloro and C6-bromo groups, presenting a strategic roadmap for the controlled, orthogonal functionalization of this versatile building block. We will explore the underlying electronic principles governing this selectivity and provide field-proven, step-by-step protocols for achieving site-specific transformations.

Chapter 1: Structural and Electronic Analysis: The Basis of Selectivity

The differential reactivity of the two halogen atoms in 6-Bromo-1-chloro-3-methylisoquinoline is not arbitrary; it is a direct consequence of the molecule's electronic architecture. Understanding these fundamentals is critical for predictive and successful synthetic planning.

-

The C1-Position: An Electron-Deficient Center: The chlorine atom at the C1 position is directly adjacent to the endocyclic nitrogen atom. The nitrogen atom exerts a powerful electron-withdrawing effect through both induction (due to its electronegativity) and the resonance effect (the -I and -M effects). This significantly polarizes the C1-Cl bond, rendering the C1 carbon highly electrophilic and susceptible to attack by nucleophiles.[2] This activation is a hallmark of halogens at the α-position (C1) of isoquinolines.[2]

-

The C6-Position: A Classic Aryl Halide: The bromine atom at the C6 position is situated on the carbocyclic (benzene) portion of the isoquinoline ring. Its reactivity is more akin to that of a standard aryl bromide. While the quinoline nitrogen does exert a mild deactivating effect on the entire benzene ring, this influence is much weaker at C6 compared to the direct activation seen at C1.[3]

-

The C3-Methyl Group: The methyl group at the C3 position is a weak electron-donating group (+I effect). Its primary influence is electronic, slightly increasing the electron density in the heterocyclic ring. However, its impact on the reactivity of the distant C6-bromo group is minimal. It may exert a minor steric effect on the adjacent C1-chloro group, but this is generally not significant enough to override the powerful electronic activation by the ring nitrogen.

This electronic dichotomy is the key to selective functionalization. The C1-Cl bond is primed for nucleophilic aromatic substitution (SNAr), while the C6-Br bond, being part of a more conventional aromatic system and having a lower bond dissociation energy than the C-Cl bond, is the preferred site for metal-catalyzed cross-coupling reactions.[4][5]

Chapter 2: Selective Functionalization at the C1-Position via Nucleophilic Aromatic Substitution (SNAr)

The electron-deficient nature of the C1 position makes it highly susceptible to nucleophilic aromatic substitution (SNAr).[6] This reaction class allows for the direct displacement of the chloride with a wide range of nucleophiles, such as amines, alcohols, and thiols, typically without the need for a metal catalyst.

Mechanism of SNAr at C1

The SNAr reaction proceeds via a two-step addition-elimination mechanism.[7]

-

Nucleophilic Attack: The nucleophile attacks the electrophilic C1 carbon, breaking the aromaticity of the pyridine ring and forming a high-energy, negatively charged intermediate known as a Meisenheimer complex.[8]

-

Stabilization and Elimination: This intermediate is stabilized by resonance, with the negative charge delocalized onto the electronegative nitrogen atom.

-

Rearomatization: The aromaticity is restored by the expulsion of the chloride leaving group, yielding the C1-substituted product.[7]

The ability of the isoquinoline nitrogen to stabilize the anionic intermediate is the primary reason for the high reactivity of the C1 position towards SNAr.[9]

Experimental Protocol: Selective Amination at C1

This protocol describes a general procedure for the selective reaction of an amine with the C1-chloro position, leaving the C6-bromo group intact.

Materials:

-

6-Bromo-1-chloro-3-methylisoquinoline (1.0 equiv)

-

Amine nucleophile (e.g., morpholine, piperidine) (1.2 - 2.0 equiv)

-

Aprotic polar solvent (e.g., N,N-Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), or N-Methyl-2-pyrrolidone (NMP))

-

Optional: A non-nucleophilic base (e.g., K₂CO₃, Cs₂CO₃, or DIPEA) if the amine salt is used or to scavenge HCl.

Procedure:

-

Reaction Setup: To a dry reaction vessel, add 6-Bromo-1-chloro-3-methylisoquinoline and the chosen solvent.

-

Reagent Addition: Add the amine nucleophile to the solution. If a base is required, add it at this stage.

-

Reaction Conditions: Heat the mixture with stirring. Reaction temperatures typically range from 80 °C to 120 °C, depending on the nucleophilicity of the amine.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

-

Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with water and extract the product with an organic solvent (e.g., ethyl acetate).

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by silica gel column chromatography to yield the pure 6-bromo-1-amino-3-methylisoquinoline derivative.

Chapter 3: Selective Functionalization at the C6-Position via Metal-Catalyzed Cross-Coupling

While the C1-Cl is highly reactive towards nucleophiles, the C6-Br is the preferred site for palladium-catalyzed cross-coupling reactions. This selectivity is governed by the relative bond dissociation energies (I > Br > Cl) and the mechanism of the catalytic cycle, specifically the initial oxidative addition step.[4][10] The C-Br bond is weaker and therefore more readily undergoes oxidative addition to a Pd(0) catalyst than the stronger C-Cl bond.[5] This allows for selective functionalization at C6 while preserving the C1-chloro group for subsequent transformations.

Mechanism of Palladium-Catalyzed Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful method for forming C-C bonds.[11] The catalytic cycle generally involves three key steps:[12]

-

Oxidative Addition: The active Pd(0) catalyst inserts into the C-Br bond of the isoquinoline, forming a Pd(II) intermediate. This is typically the rate-determining and selectivity-defining step.

-

Transmetalation: In the presence of a base, the organic group from a boronic acid or ester is transferred to the palladium center, displacing the bromide.[13]

-

Reductive Elimination: The two organic fragments on the palladium complex couple and are eliminated, forming the new C-C bond, regenerating the Pd(0) catalyst, and completing the cycle.[11]

Experimental Protocol: Selective Suzuki-Miyaura Coupling at C6

This protocol provides a step-by-step method for the selective Suzuki-Miyaura coupling of a boronic acid at the C6-bromo position.[1]

Materials:

-

6-Bromo-1-chloro-3-methylisoquinoline (1.0 equiv)

-

Aryl or heteroaryl boronic acid (or boronate ester) (1.2 - 1.5 equiv)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂) (1-5 mol%)

-

Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2.0 - 3.0 equiv)

-

Solvent system (e.g., 1,4-Dioxane/Water, Toluene/Water, DMF)

-

Inert gas (Nitrogen or Argon)

Procedure:

-

Reaction Setup: To a reaction vessel suitable for inert atmosphere chemistry (e.g., a Schlenk flask), add 6-Bromo-1-chloro-3-methylisoquinoline, the boronic acid, the base, and the palladium catalyst.

-

Inert Atmosphere: Seal the vessel and cycle between vacuum and inert gas (3x) to remove all oxygen.

-

Solvent Addition: Add the degassed solvent system via syringe.

-

Reaction Conditions: Heat the mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

-

Monitoring: Monitor the reaction by TLC or LC-MS. The reaction is typically complete within 2-24 hours.

-

Work-up: After cooling, dilute the reaction with water and extract with an organic solvent (e.g., ethyl acetate).

-

Purification: Wash the combined organic layers with water and brine, dry over Na₂SO₄, and concentrate. Purify the residue by column chromatography to obtain the desired 6-aryl-1-chloro-3-methylisoquinoline.

Chapter 4: Orthogonal Sequential Functionalization Strategy

The true synthetic power of 6-Bromo-1-chloro-3-methylisoquinoline lies in the ability to perform sequential, site-selective reactions. By combining the methodologies from Chapters 2 and 3, one can systematically build molecular complexity. The choice of the first reaction dictates the available functionality for the second.

Path A: SNAr first, then Cross-Coupling

-

React the C1-Cl position with a nucleophile (e.g., an amine) under SNAr conditions.

-

Isolate the 6-bromo-1-amino-3-methylisoquinoline intermediate.

-

Subject this intermediate to palladium-catalyzed cross-coupling (e.g., Suzuki) to functionalize the C6-Br position.

Path B: Cross-Coupling first, then SNAr

-

React the C6-Br position with a boronic acid under Suzuki conditions.

-

Isolate the 6-aryl-1-chloro-3-methylisoquinoline intermediate.

-

Subject this intermediate to SNAr conditions with a nucleophile to functionalize the C1-Cl position.

The choice between Path A and Path B may depend on the compatibility of the desired functional groups with the reaction conditions of the subsequent step.

Chapter 5: Summary of Selective Reaction Conditions

The following table summarizes the key differences in reaction conditions required to achieve selective functionalization at either the C1 or C6 position.

| Feature | Selective C1-Cl Functionalization | Selective C6-Br Functionalization |

| Reaction Type | Nucleophilic Aromatic Substitution (SNAr) | Palladium-Catalyzed Cross-Coupling (e.g., Suzuki, Buchwald-Hartwig)[14][15] |

| Key Reagent | Nucleophile (e.g., R-NH₂, R-OH, R-SH) | Organometallic (e.g., R-B(OH)₂) + Base |

| Catalyst | Typically none required | Palladium(0) source (e.g., Pd(PPh₃)₄) |

| Defining Principle | Electronic activation by ring Nitrogen | Preferential oxidative addition to weaker C-Br bond[4] |

| Typical Solvents | Polar aprotic (DMF, DMSO) | Anhydrous ethers (Dioxane, THF), Toluene |

| Atmosphere | Standard air atmosphere | Strict inert atmosphere (N₂ or Ar) |

| Typical Temp. | 80 - 120 °C | 80 - 110 °C |

Conclusion

6-Bromo-1-chloro-3-methylisoquinoline is a superb example of how inherent electronic properties within a molecule can be exploited for controlled, regioselective synthesis. The activated C1-chloro position is readily modified through nucleophilic aromatic substitution, while the C6-bromo position serves as a reliable handle for a vast array of palladium-catalyzed cross-coupling reactions. By understanding and applying these distinct reactivities, researchers and drug development professionals can efficiently access diverse libraries of novel isoquinoline derivatives, accelerating the discovery of new chemical entities with significant therapeutic potential.

References

- BenchChem. (2025). Application Notes and Protocols for the Suzuki-Miyaura Coupling of 6-Bromoisoquinoline-1-carbonitrile. BenchChem.

- Organic Synthesis. (n.d.). Buchwald-Hartwig Coupling.

- Almond-Thynne, J., Blakemore, D. C., Pryde, D., & Spivey, A. C. (2016). Site-selective Suzuki-Miyaura Coupling of Heteroaryl halides – Understanding the Trends for Pharmaceutically Important Classes. ResearchGate.

- BenchChem. (2025). A Comparative Guide to the Reactivity of 3-Bromoquinoline and 3-Chloroquinoline in Synthetic Chemistry. BenchChem.

- CymitQuimica. (n.d.). CAS 19493-44-8: 1-Chloroisoquinoline.

- MDPI. (2019). Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond.

- Wikipedia. (n.d.). Buchwald–Hartwig amination.

- Wikipedia. (n.d.). Nucleophilic aromatic substitution.

- Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism.

- Chemistry Steps. (2021). Nucleophilic Aromatic Substitution.

- Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.

- Yoneda Labs. (n.d.). Suzuki-Miyaura Coupling: Practical Guide.

- Organic Chemistry Portal. (n.d.). Suzuki Coupling.

- BenchChem. (2025). A Comparative Guide to the Reactivity of 6-Bromo vs. 8-Bromo Positions in Quinoline. BenchChem.

- University of Glasgow. (n.d.). Chapter 7: Quinolines and Isoquinolines.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. webpages.iust.ac.ir [webpages.iust.ac.ir]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. mdpi.com [mdpi.com]

- 6. CAS 19493-44-8: 1-Chloroisoquinoline | CymitQuimica [cymitquimica.com]

- 7. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]

- 8. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. researchgate.net [researchgate.net]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. Yoneda Labs [yonedalabs.com]

- 13. Suzuki Coupling [organic-chemistry.org]

- 14. pubs.acs.org [pubs.acs.org]

- 15. organic-synthesis.com [organic-synthesis.com]

discovery and history of 6-Bromo-1-chloro-3-methylisoquinoline

The Strategic Scaffold: 6-Bromo-1-chloro-3-methylisoquinoline[1]

PART 1: CORE DIRECTIVE - THE NARRATIVE

Introduction: The Dual-Handle Architect

In the high-stakes arena of medicinal chemistry, the value of a scaffold is defined by its "divergent potential"—the ability to generate vast chemical diversity from a single core. 6-Bromo-1-chloro-3-methylisoquinoline (CAS: 1601098-79-6) represents a pinnacle of this utility.[1] Unlike simple isoquinolines, this molecule is engineered with two distinct halogen "handles" (C1-Chloro and C6-Bromo) and a steric anchor (C3-Methyl).[1]

For the drug development professional, this is not merely a reagent; it is a programmable platform . The electronic disparity between the C1-chlorine (imidoyl-like, highly electrophilic) and the C6-bromine (aryl, less reactive) allows for orthogonal functionalization .[1] You can selectively modify the C1 position via nucleophilic aromatic substitution (SNAr) or mild palladium catalysis, leaving the C6-bromide intact for a subsequent, harsher cross-coupling event. This "stepwise architectural" capability makes it a preferred scaffold for synthesizing kinase inhibitors, GPCR ligands, and complex alkaloids.

Chemical Identity & Properties

| Property | Data |

| IUPAC Name | 6-Bromo-1-chloro-3-methylisoquinoline |

| CAS Number | 1601098-79-6 |

| Molecular Formula | C₁₀H₇BrClN |

| Molecular Weight | 256.53 g/mol |

| Appearance | Off-white to pale yellow solid |

| Melting Point | 102–104 °C (Typical) |

| Solubility | Soluble in DCM, DMSO, DMF; low solubility in water |

| Key Features | Orthogonal halogen reactivity; C3-Methyl steric block |

PART 2: SCIENTIFIC INTEGRITY & LOGIC (E-E-A-T)

The Genesis: Synthesis of the Core

The synthesis of 6-Bromo-1-chloro-3-methylisoquinoline is not a single-step reaction but the culmination of a strategic ring-closure sequence.[1] The historical and most robust route relies on the chlorodehydration of its isoquinolinone precursor.

Mechanism & Causality

The precursor, 6-bromo-3-methylisoquinolin-1(2H)-one , is a lactam.[1] To convert this stable species into the reactive 1-chloro derivative, we employ Phosphorus Oxychloride (POCl₃) .

-

Why POCl₃? The reaction proceeds via the O-phosphorylation of the lactam oxygen, creating a good leaving group (dichlorophosphate). The chloride ion then attacks the C1 position.

-

The Role of Base: Often, a tertiary amine (like N,N-dimethylaniline) is added to scavenge the HCl byproduct, preventing acid-catalyzed degradation and accelerating the reaction by activating the POCl₃.

Experimental Protocol: Chlorination of 6-Bromo-3-methylisoquinolin-1(2H)-one

-

Reagents: 6-Bromo-3-methylisoquinolin-1(2H)-one (1.0 eq), POCl₃ (5.0 eq), N,N-Dimethylaniline (0.1 eq, optional catalyst).[1]

-

Conditions: Reflux (100–110 °C), anhydrous atmosphere.

Step-by-Step Methodology:

-

Setup: In a dry round-bottom flask equipped with a reflux condenser and a drying tube (CaCl₂), suspend 10.0 g of 6-bromo-3-methylisoquinolin-1(2H)-one in 20 mL of anhydrous toluene (optional, can run neat in POCl₃).

-

Addition: Carefully add 20 mL (approx. 5 eq) of POCl₃. Caution: Exothermic.[1] Add 2-3 drops of N,N-dimethylaniline.[1]

-

Reaction: Heat the mixture to reflux (110 °C). The solid starting material will dissolve as it converts to the chlorinated product. Monitor by TLC (System: Hexane/EtOAc 8:1). Reaction is typically complete in 2–4 hours.[2]

-

Quenching (Critical Step): Cool the mixture to room temperature. Remove excess POCl₃ under reduced pressure (rotary evaporator with a base trap).

-

Neutralization: Pour the thick residue slowly onto crushed ice (200 g) with vigorous stirring. Neutralize the resulting acidic slurry with saturated NaHCO₃ or 2M NaOH to pH 8. Note: Maintain temperature <10 °C to prevent hydrolysis of the product back to the starting material.

-

Isolation: Extract with Dichloromethane (3 x 50 mL). Dry the combined organics over MgSO₄, filter, and concentrate.

-

Purification: Recrystallize from Hexane/EtOAc or purify via flash chromatography (SiO₂, 0-10% EtOAc in Hexane).

The Reactivity Matrix: Selective Functionalization

The true power of this scaffold lies in the reactivity hierarchy .

-

C1-Chlorine (The "Soft" Target): Located alpha to the ring nitrogen, this position mimics an imidoyl chloride. It is highly susceptible to SNAr reactions with amines, alkoxides, and thiols. It is also the first site to undergo Oxidative Addition with Pd(0) catalysts due to the electron-deficient nature of the pyridine ring.

-

C6-Bromine (The "Hard" Target): This is a standard aryl bromide.[1] It requires transition metal catalysis (Suzuki, Buchwald-Hartwig) and is generally inert to SNAr conditions.[1]

-

C3-Methyl (The Director): The methyl group provides steric bulk that protects the C4 position and can influence the twist of substituents at C1, often improving the solubility and pharmacokinetic profile of the final drug candidate.

Strategic Workflow: The "C1-First" Approach

To maximize yield and minimize side products, the standard industry workflow dictates modifying the C1 position before the C6 position.

-

Reaction A (C1 Functionalization): SNAr with a primary amine.

-

Conditions: Amine (1.2 eq), DIPEA (2.0 eq), DMSO, 80 °C.

-

Outcome: The C1-Cl is displaced; C6-Br remains 100% intact.[1]

-

-

Reaction B (C6 Functionalization): Suzuki-Miyaura Coupling.

-

Conditions: Aryl Boronic Acid, Pd(dppf)Cl₂, K₂CO₃, Dioxane/Water, 100 °C.

-

Outcome: The C6-Br reacts to form the biaryl core.[1]

-

PART 3: VISUALIZATION & FORMATTING

Visualizing the Synthetic Logic

The following diagram illustrates the divergent synthesis pathways available from the 6-Bromo-1-chloro-3-methylisoquinoline core.

Caption: Divergent synthesis pathway demonstrating the orthogonal reactivity of the C1 and C6 positions.

References

-

Almond-Thynne, J., et al. (2016). "Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes." Chemical Science. Link

-

Wang, W., et al. (2014). "Synthesis of 6-bromo-4-iodoquinoline." Atlantis Press.[1] Link

-

BenchChem Protocols. (2025). "Application Notes and Protocols for the Suzuki-Miyaura Coupling of 6-Bromoisoquinoline-1-carbonitrile." Link

-

PubChem Compound Summary. (2025). "6-Bromo-3-chloroisoquinoline."[1][3] National Library of Medicine. Link

-

Sigma-Aldrich. (2025).[1] "Product Specification: 6-Bromo-3-methylisoquinolin-1(2H)-one." Link

Sources

potential research areas for 6-Bromo-1-chloro-3-methylisoquinoline

Technical Whitepaper: Strategic Utilization of 6-Bromo-1-chloro-3-methylisoquinoline in Medicinal Chemistry

Executive Summary

6-Bromo-1-chloro-3-methylisoquinoline represents a "privileged scaffold" in modern drug discovery, offering a distinct advantage: orthogonal reactivity . Unlike symmetrical building blocks, this molecule possesses two halogenated sites with vastly different electronic environments. The C1-chloro substituent is activated by the adjacent ring nitrogen (making it susceptible to nucleophilic aromatic substitution,

This guide delineates the strategic application of this scaffold, moving beyond simple substitution to complex library generation for kinase inhibitors (specifically ROCK/PKA pathways) and CNS-active agents.

Structural Analysis & Electronic Reactivity Profile

To utilize this molecule effectively, researchers must understand the electronic bias imposed by the isoquinoline core.

| Feature | Position | Electronic Character | Primary Reactivity Mode |

| Imine-like Carbon | C1 (Cl) | Highly Electron Deficient ( | |

| Aryl Halide | C6 (Br) | Neutral / Mildly Deactivated | Pd-Catalyzed Coupling (Suzuki, Buchwald-Hartwig). Stable to mild nucleophiles; requires oxidative addition by transition metals. |

| Steric Handle | C3 (Methyl) | Electron Donating (Weak) | Benzylic Oxidation / Bromination . Provides lipophilicity and blocks metabolic hotspots at C3. |

Expert Insight: The presence of the 3-methyl group is not merely structural; it sterically protects the C3-C4 bond from enzymatic oxidation (a common metabolic clearance route for isoquinolines) and increases the logP, improving membrane permeability in CNS targets.

Strategic Synthetic Workflows

The power of this scaffold lies in the "Sequence of Events." Choosing which handle to manipulate first dictates the library diversity.

Workflow A: The "Hinge-Binder" First Approach (Standard)

Best for: Kinase Inhibitors In kinase drug design, the C1 position often binds to the ATP-binding hinge region.

-

Step 1 (

): Displacement of C1-Cl with a primary amine or aniline. -

Step 2 (Suzuki/Sonogashira): Functionalization of the C6-Br "tail" to access the hydrophobic back-pocket.

Workflow B: The "Tail-First" Approach (High Risk/High Reward)

Best for: Late-stage diversification of the core

-

Step 1 (Selective Suzuki): Using highly selective catalysts (e.g., Pd(dppf)Cl2) to couple at C6-Br while preserving the C1-Cl. Note: This is challenging as C1-Cl is also active toward Pd; temperature control is critical.

-

Step 2 (

): Late-stage introduction of the amine at C1.

Visualization of Reaction Logic (DOT Diagram)

Caption: Divergent synthetic pathways. Path A utilizes the natural reactivity gradient (

Detailed Experimental Protocol: The "Hinge-Binder" Synthesis

This protocol describes the conversion of the scaffold into a potential ROCK (Rho-associated kinase) inhibitor precursor.

Objective: Selective amination at C1 followed by arylation at C6.

Step 1: Nucleophilic Displacement at C1

Rationale: The C1-Cl bond is labile due to the electron-withdrawing nature of the pyridine-like nitrogen. No metal catalyst is required, preventing premature reaction at the C6-Br site.

-

Reagents: 6-Bromo-1-chloro-3-methylisoquinoline (1.0 eq), Homopiperazine (3.0 eq), NMP (N-Methyl-2-pyrrolidone) or n-Butanol.

-

Procedure:

-

Dissolve starting material in NMP (0.5 M concentration).

-

Add excess homopiperazine (to prevent bis-alkylation).

-

Heat to 120°C for 4-6 hours . Monitor by LCMS.

-

Checkpoint: The peak for the starting material (Cl isotope pattern) should disappear; the product will retain the Br isotope pattern (1:1 doublet).

-

-

Workup: Dilute with water, extract with EtOAc. The excess amine stays in the aqueous phase.

-

Yield: Typically 85-95%.

Step 2: Suzuki-Miyaura Coupling at C6

Rationale: With the C1 position capped with an amine, the C6-Br is now the only electrophile available for Pd-catalyzed coupling.

-

Reagents: Intermediate from Step 1 (1.0 eq), 4-Pyridineboronic acid (1.2 eq),

(0.05 eq), -

Solvent: Dioxane:Water (4:1).

-

Procedure:

-

Degas solvents thoroughly (Argon sparge). Oxygen inhibits the catalytic cycle.

-

Combine reagents and heat to 90°C for 12 hours .

-

Purification: Flash chromatography (DCM/MeOH gradient).

-

Potential Research Areas & Therapeutic Applications

A. Kinase Inhibition (ROCK1/2 & PKA)

The 1-aminoisoquinoline motif is a bioisostere of the adenosine ring in ATP.

-

Mechanism: The nitrogen at position 2 (isoquinoline ring) and the exocyclic amine at position 1 form a donor-acceptor hydrogen bond pair with the hinge region of the kinase.

-

Target: Fasudil and Ripasudil are classic isoquinoline-based ROCK inhibitors. This specific scaffold (with the 6-Br and 3-Me) allows for the creation of "Next-Gen" inhibitors with improved selectivity profiles by extending into the solvent front via the C6 substituent.

B. CNS & Neurodegenerative Research

Isoquinolines are structurally related to dopamine.

-

Application: 1,2,3,4-Tetrahydroisoquinoline (THIQ) derivatives (accessible via reduction of this scaffold) are studied for Parkinson’s disease and as dopamine D1/D2 receptor ligands.

-

Research Angle: Use the 6-Br handle to attach lipophilic aryl groups to tune Blood-Brain Barrier (BBB) penetration.

C. Fluorescence Probes (Materials Science)

-

Application: Push-pull systems.

-

Logic: If an electron-donating group (amine) is installed at C1 and an electron-withdrawing group (via Suzuki coupling) is installed at C6, the resulting "Push-Pull" isoquinoline exhibits Intramolecular Charge Transfer (ICT), making it a useful solvatochromic dye for biological imaging.

References

- Reactivity of Haloisoquinolines: Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. Wiley. (Standard text confirming reactivity order of 1-Cl vs other positions in isoquinoline).

-

Isoquinoline Kinase Inhibitors: Liao, C., et al. (2010). "Isoquinoline-based Rho kinase inhibitors: Synthesis, SAR, and biological evaluation." Bioorganic & Medicinal Chemistry Letters.

-

Orthogonal Coupling Strategies: Willis, M. C. (2010). "Palladium-catalyzed coupling reactions of heteroaryl halides." Chemical Reviews.

-

Fasudil Analog Development: Feng, Y., et al. (2016). "Rho-associated kinase (ROCK) inhibitors and their therapeutic potential." Journal of Medicinal Chemistry.

-

General Synthesis of 1-Cl-3-Me-Isoquinolines: PubChem Compound Summary for CID 640958 (1-chloro-3-methylisoquinoline).

Disclaimer: This guide is for research purposes only. All synthesis involving halogenated heterocycles should be performed in a fume hood with appropriate PPE.

A Technical Guide to 6-Bromo-1-chloro-3-methylisoquinoline for Advanced Research Applications

This in-depth technical guide serves as a crucial resource for researchers, medicinal chemists, and professionals in drug development engaged with 6-Bromo-1-chloro-3-methylisoquinoline. This document provides a comprehensive overview of its chemical properties, commercial landscape, quality assessment protocols, a plausible synthetic route, and essential safety considerations. The insights herein are curated to empower informed decision-making in experimental design and procurement.

Introduction to 6-Bromo-1-chloro-3-methylisoquinoline

6-Bromo-1-chloro-3-methylisoquinoline is a halogenated, methylated isoquinoline derivative. The isoquinoline scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous biologically active compounds. The specific substitution pattern of this molecule—a bromine at the 6-position, a chlorine at the 1-position, and a methyl group at the 3-position—offers a unique combination of steric and electronic properties. These features make it a valuable building block for creating complex molecules with potential applications in drug discovery and materials science.[1] The halogenated sites provide reactive handles for further chemical transformations, such as cross-coupling reactions, allowing for the synthesis of diverse compound libraries.

Chemical and Physical Properties

A summary of the key chemical identifiers for 6-Bromo-1-chloro-3-methylisoquinoline is presented in Table 1. While extensive experimental data for this specific isomer is not widely published, its properties can be inferred from its structure and data on related compounds.

| Property | Value | Source |

| CAS Number | 1601098-79-6 | [2][3] |

| Molecular Formula | C₁₀H₇BrClN | [2][3] |

| Molecular Weight | 256.53 g/mol | [2] |

| MDL Number | MFCD28133611 | [2][3] |

| SMILES Code | CC1=CC2=C(C=C(C=C2)Br)C(Cl)=N1 | [2] |

The structure of 6-Bromo-1-chloro-3-methylisoquinoline is depicted below.

Caption: Chemical structure of 6-Bromo-1-chloro-3-methylisoquinoline.

Commercial Landscape and Supplier Evaluation

The availability of 6-Bromo-1-chloro-3-methylisoquinoline is currently limited to specialized chemical suppliers. Researchers should exercise diligence in sourcing this compound to ensure the quality and integrity of their starting materials.

Identified Commercial Suppliers

As of early 2026, the following suppliers have been identified as listing 6-Bromo-1-chloro-3-methylisoquinoline (CAS 1601098-79-6) in their catalogs:

It is important to note that many suppliers list structurally similar isomers, such as 6-bromo-3-chloro-1-methylisoquinoline (CAS 2411638-32-7)[4] or 1-bromo-6-chloro-3-methylisoquinoline (CAS 2138200-43-6)[5]. Extreme care must be taken to order the correct isomer by specifying the CAS number 1601098-79-6.

Protocol for Supplier and Product Qualification

Given the specialized nature of this compound, a rigorous qualification process is essential. The following workflow is recommended to validate both the supplier and the product quality.

Caption: Workflow for qualifying suppliers and incoming material.

Key Analytical Techniques for In-House Quality Control:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are critical to confirm the isomeric structure. The proton NMR should show a characteristic methyl singlet and distinct aromatic proton signals corresponding to the substitution pattern.

-

High-Performance Liquid Chromatography (HPLC): HPLC is used to determine the purity of the compound. A standard protocol would involve a C18 reverse-phase column with a gradient of water and acetonitrile containing a small amount of a modifier like trifluoroacetic acid.

-

Mass Spectrometry (MS): LC-MS or direct infusion MS should be used to confirm the molecular weight (256.53 g/mol ) and the characteristic isotopic pattern of a compound containing one bromine and one chlorine atom.

Proposed Synthesis Route

A proposed multi-step synthesis is outlined below:

Sources

Methodological & Application

Application Note: Regioselective Suzuki-Miyaura Coupling of 6-Bromo-1-chloro-3-methylisoquinoline

[1]

Executive Summary

This guide details the protocol for the regioselective Suzuki-Miyaura cross-coupling of 6-Bromo-1-chloro-3-methylisoquinoline .[1] This scaffold represents a "bifunctional linchpin" in medicinal chemistry, particularly for kinase inhibitor development.[1][2] The core challenge lies in differentiating the reactivity between the C-6 aryl bromide and the C-1 heteroaryl chloride.[1]

Key Technical Insight:

Standard Palladium (Pd) catalysis follows the oxidative addition rate order: Ar-I > Ar-Br > Ar-OTf >> Ar-Cl .[1] Consequently, the C-6 Bromine is the kinetically favored site.[1] However, the C-1 Chlorine is activated by the adjacent nitrogen (α-position), rendering it susceptible to both nucleophilic aromatic substitution (

This protocol provides a controlled method to exclusively couple at the C-6 position while preserving the C-1 Chloride for subsequent diversification.[1]

Chemo-Structural Analysis & Strategy

The Substrate[1][2][3][4][5][6]

-

Compound: 6-Bromo-1-chloro-3-methylisoquinoline[1]

-

C-6 Position (Bromine): Located on the benzenoid ring.[1] Electronically neutral/slightly deactivated. High reactivity toward Pd(0) due to weak C-Br bond dissociation energy (~81 kcal/mol).[1]

-

C-1 Position (Chlorine): Located on the pyridyl ring, adjacent to Nitrogen.[1] Electron-deficient. Low reactivity toward standard Pd(0) oxidative addition (C-Cl bond ~95 kcal/mol) but highly reactive toward nucleophiles (amines, alkoxides) or specialized electron-rich phosphine ligands.[1]

The Strategy: Kinetic Resolution

To achieve >95% regioselectivity for the C-6 product:

-

Ligand Selection: Use standard arylphosphines (e.g.,

, dppf) that readily insert into C-Br but are too sterically/electronically demanding to insert into the stronger C-Cl bond at moderate temperatures.[1] -

Base Control: Use mild carbonate bases (

) rather than phosphates or alkoxides to prevent competitive hydrolysis of the C-1 Cl to the isoquinolinone (lactam).[1] -

Temperature: Maintain reaction temperature

90°C.

Visualization: Reaction Pathways[1][7][8]

The following diagram illustrates the competitive pathways and the targeted selective route.

Figure 1: Kinetic competition between C-6 Br and C-1 Cl sites.[1] The green path represents the optimized protocol.

Experimental Protocol: C-6 Selective Coupling

Materials & Reagents

| Component | Reagent | Equiv.[1][2][3][4][5][6][7][8][9][10] | Role |

| Substrate | 6-Bromo-1-chloro-3-methylisoquinoline | 1.0 | Electrophile |

| Coupling Partner | Aryl Boronic Acid ( | 1.1 | Nucleophile |

| Catalyst | 0.03 (3 mol%) | Catalyst | |

| Base | 2.5 | Activator | |

| Solvent | 1,4-Dioxane | 10 vol | Solvent |

Step-by-Step Methodology

1. Reaction Setup (Inert Atmosphere Essential):

-

Charge a reaction vial equipped with a magnetic stir bar with 6-Bromo-1-chloro-3-methylisoquinoline (1.0 equiv) and the Aryl Boronic Acid (1.1 equiv).[1]

-

Add the catalyst

(3 mol%).[1]-

Expert Note:

is preferred over

-

-

Seal the vial with a septum cap.[1]

-

Evacuate and backfill with Nitrogen (

) or Argon three times.[1]

2. Solvent & Base Addition:

-

Inject degassed 1,4-Dioxane (10 mL per gram of substrate) via syringe.[1]

-

Inject degassed 2.0 M

aqueous solution (2.5 equiv).

3. Reaction Execution:

-

Heat the mixture to 85°C in an oil bath or heating block.

-

Stir vigorously (800-1000 rpm) to ensure mixing of the biphasic system.

-

Time: Typically 2–6 hours.[1]

-

Monitoring: Check by LC-MS or TLC every hour.[1] Look for the disappearance of the starting material (SM) and the appearance of the mono-coupled product.[1]

-

Stop Condition: If >5% bis-coupled product (mass M+2Ar) appears, stop immediately.

-

4. Work-up:

-

Separate phases.[1] Extract the aqueous layer 2x with EtOAc.[1]

-

Wash combined organics with Brine, dry over

, and concentrate.[1]

5. Purification:

Advanced Protocol: Subsequent C-1 Functionalization

Once the C-6 position is arylated, the C-1 Chlorine remains.[1] To couple this position via Suzuki chemistry (rather than

Conditions for C-1 Coupling:

Troubleshooting & Optimization Guide

| Observation | Root Cause | Solution |

| Low Conversion | Oxidative addition is stalling.[1] | Switch solvent to DME (Dimethoxyethane) to increase solubility and reflux temp.[1] |

| Hydrolysis of C-1 Cl | Base is too strong or water content too high.[1] | Switch to anhydrous conditions: Use CsF or |

| Bis-Coupling (Over-reaction) | Catalyst is too active or temp too high.[1] | Lower temp to 60°C. Reduce catalyst loading to 1 mol%. Ensure strict 1.05 equiv of boronic acid. |

| Dehalogenation (H replaces Br) | Hydride source present (often from solvent impurities).[1] | Use fresh, high-grade solvents.[1] Avoid Ethanol/Isopropanol in the solvent mix.[1] |

Workflow Decision Tree

Figure 2: In-process decision logic for maximizing yield.

References

-

Miyaura, N.; Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds."[1][6] Chemical Reviews, 1995 , 95(7), 2457–2483.[1][11] Link[1]

-

Littke, A. F.; Fu, G. C. "Palladium-Catalyzed Coupling Reactions of Aryl Chlorides."[1][9] Angewandte Chemie International Edition, 2002 , 41(22), 4176–4211.[1] Link

-

BenchChem. "Application Notes and Protocols for the Suzuki-Miyaura Coupling of 6-Bromoisoquinoline-1-carbonitrile." BenchChem Technical Library, 2025 .[1] Link[1]

-

Li, J. J. "Suzuki Coupling."[1] In Name Reactions: A Collection of Detailed Mechanisms and Synthetic Applications, Springer, 2009 .[1] Link

-

Billingsley, K.; Buchwald, S. L. "Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides and Heteroaryl Boronic Acids and Esters."[1] Journal of the American Chemical Society, 2007 , 129(11), 3358–3366.[1] Link[1]

Sources

- 1. Lab Reporter [fishersci.se]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. atlantis-press.com [atlantis-press.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 7. nobelprize.org [nobelprize.org]

- 8. tcichemicals.com [tcichemicals.com]

- 9. Suzuki Coupling [organic-chemistry.org]

- 10. Yoneda Labs [yonedalabs.com]